molecular formula C11H15NO2 B13226420 3-[(3-Methylbenzyl)amino]propanoic acid

3-[(3-Methylbenzyl)amino]propanoic acid

Cat. No.: B13226420
M. Wt: 193.24 g/mol
InChI Key: XTYMBGGZVDQZPW-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)amino]propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, where the amino group is substituted with a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbenzyl)amino]propanoic acid typically involves the reaction of 3-methylbenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate nitrile, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbenzyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(3-Methylbenzyl)amino]propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbenzyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses. Detailed studies on the molecular interactions and binding affinities are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Bromobenzyl)amino]propanoic acid
  • 3-[(3-Chlorobenzyl)amino]propanoic acid
  • 3-[(3-Fluorobenzyl)amino]propanoic acid

Uniqueness

3-[(3-Methylbenzyl)amino]propanoic acid is unique due to the presence of the 3-methylbenzyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, chlorine, fluorine), the methyl group may influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-[(3-methylphenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H15NO2/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14/h2-4,7,12H,5-6,8H2,1H3,(H,13,14)

InChI Key

XTYMBGGZVDQZPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCC(=O)O

Origin of Product

United States

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